3-Chloro-4-fluoro-4'-piperidinomethyl benzophenone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

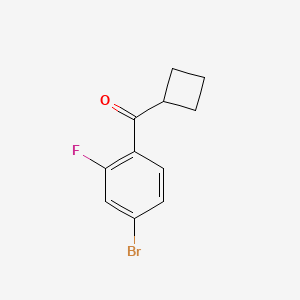

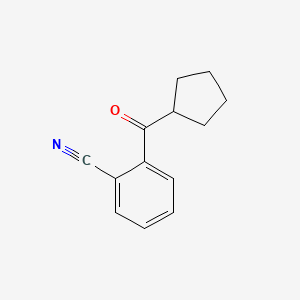

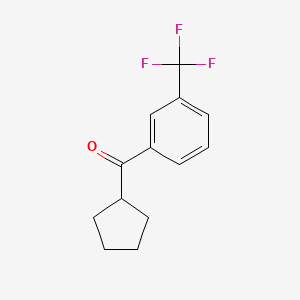

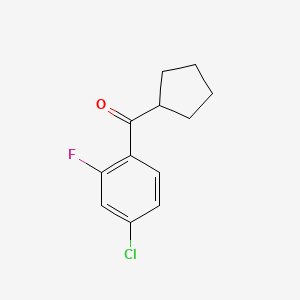

“3-Chloro-4-fluoro-4’-piperidinomethyl benzophenone” is a heterocyclic organic compound . Its IUPAC name is (3-chloro-4-fluorophenyl)- [4- (piperidin-1-ylmethyl)phenyl]methanone . The molecular weight is 331.81 and the molecular formula is C19H19ClFNO .

Molecular Structure Analysis

The molecular structure of “3-Chloro-4-fluoro-4’-piperidinomethyl benzophenone” can be represented by the canonical SMILES: C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)F)Cl . The InChI Key is JEDNNHSXQSWDJB-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The boiling point of “3-Chloro-4-fluoro-4’-piperidinomethyl benzophenone” is 452.9ºC at 760 mmHg . The flash point is 227.7ºC . The density is 1.228g/cm³ . It has 3 H-Bond acceptors and 0 H-Bond donors .科学研究应用

Synthesis and Structural Analyses

- A study highlighted the synthesis of benzophenone analogs, emphasizing the structure-activity relationship for targeting angiogenesis and apoptosis in cancer research. It was observed that benzophenone analogs substituted with chloro and fluoro groups exhibited notable anti-cancer potency due to interactions with vascular endothelial growth factor (VEGF) and inducing cell cycle arrest and apoptosis in cancer cells (Mohammed & Khanum, 2018).

Pharmaceutical Applications

- Benzophenone tagged pyridine analogs were synthesized and evaluated for their antiproliferative activity against Dalton's lymphoma. Compounds with fluoro groups in the benzophenone structure significantly activated caspase-activated DNase, a key factor in DNA fragmentation and apoptosis, indicating potential use in cancer treatment (Al‐Ghorbani et al., 2016).

Environmental and Material Applications

- The degradation kinetics and intermediates of benzophenone-3 (BP-3), a structurally similar compound used in ultraviolet protection, were studied in the context of water treatment. The research highlighted the formation of toxic by-products during BP-3 degradation, which is crucial for understanding the environmental impact and guiding water treatment processes (Guo et al., 2016).

- Research on sulfonated poly(4'-phenyl-2,5-benzophenone) and poly(arylene ether sulfone) copolymers, which are structurally related to benzophenone derivatives, unveiled their potential in creating proton exchange membranes, highlighting the relevance in energy and material science (Ghassemi et al., 2004).

Scientific Research Applications of 3-Chloro-4-fluoro-4'-piperidinomethyl Benzophenone

Synthesis and Antiproliferative Activity

A study by Al‐Ghorbani et al. (2016) focused on synthesizing benzophenones with a pyridine nucleus and evaluating their antiproliferative activity against DLA cells. Compounds with fluoro and chloro substituents showed significant activity, suggesting their potential in cancer treatment research (Al‐Ghorbani et al., 2016).

Role in Tumor Growth Inhibition

Mohammed and Khanum (2018) investigated novel benzophenone analogs for their anti-cancer properties. They found that certain compounds, especially those with chloro and fluoro groups, showed significant tumor inhibition and anti-angiogenic effects (Mohammed & Khanum, 2018).

Potential in Alzheimer's Disease Therapy

Belluti et al. (2014) explored fluorinated benzophenone derivatives as multipotent agents against Alzheimer's disease. These compounds showed balanced potency against various targets relevant to Alzheimer's, highlighting their potential therapeutic value (Belluti et al., 2014).

Histamine Receptor Affinity and Cholinesterase Inhibition

Godyń et al. (2022) synthesized benzophenone derivatives with histamine H3 receptor affinity and cholinesterase inhibitory potency, aiming at multitarget-directed ligands for Alzheimer’s disease therapy. Their research suggests potential applications in neurodegenerative disease treatment (Godyń et al., 2022).

Environmental Applications and Risks

Liu et al. (2016) examined the transformation pathways and toxicity variation of benzophenone derivatives in water treatment processes, providing insights into environmental safety and potential ecological risks (Liu et al., 2016).

Proton Exchange Membranes Development

Ghassemi et al. (2004) explored the use of benzophenone derivatives in the synthesis of multiblock copolymers for proton exchange membranes, highlighting their application in energy-related fields (Ghassemi et al., 2004).

Kinetics and Degradation in Water Treatment

Lee et al. (2020) investigated the degradation mechanisms of benzophenone-3 in water treatment, providing valuable data for understanding the environmental fate of these compounds (Lee et al., 2020).

Controlled-Release Characteristics for Drug Delivery

Gudasi et al. (2007) researched the controlled-release characteristics of organopolyphosphazenes, including benzophenone derivatives, for drug delivery applications (Gudasi et al., 2007).

属性

IUPAC Name |

(3-chloro-4-fluorophenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClFNO/c20-17-12-16(8-9-18(17)21)19(23)15-6-4-14(5-7-15)13-22-10-2-1-3-11-22/h4-9,12H,1-3,10-11,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEDNNHSXQSWDJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80642700 |

Source

|

| Record name | (3-Chloro-4-fluorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-fluoro-4'-piperidinomethyl benzophenone | |

CAS RN |

898775-23-0 |

Source

|

| Record name | (3-Chloro-4-fluorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。